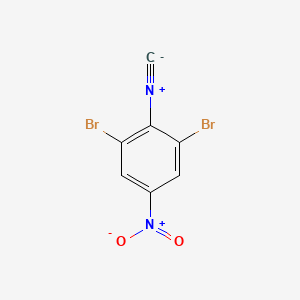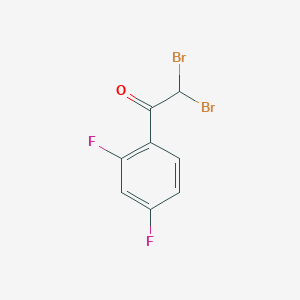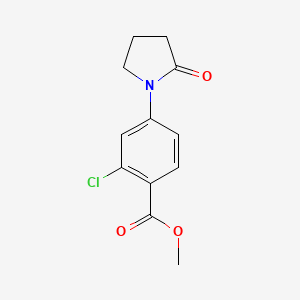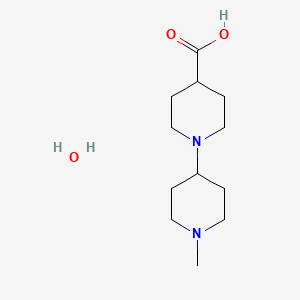
2,6-Dibromo-4-nitrophenylisocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,6-Dibromo-4-nitrophenylisocyanide can be achieved through various methods. One notable method involves the use of bromide-bromate salts in an aqueous acidic medium. This green process is organic solvent-free and involves the reaction of 4-nitroaniline with bromide-bromate salts under ambient conditions . The product is then purified by filtration and washing with water. This method is not only efficient but also environmentally friendly, as the aqueous acidic filtrate can be recycled multiple times without loss of purity or yield .
Análisis De Reacciones Químicas
2,6-Dibromo-4-nitrophenylisocyanide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitro group can undergo reduction to form amines, while the isocyanide group can participate in various oxidation reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-nitrophenylisocyanide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including coupling reactions and substitutions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it serves as a valuable tool in drug discovery and development processes.
Industry: The compound is used in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-nitrophenylisocyanide involves its interaction with specific molecular targets. The isocyanide group is highly reactive and can form covalent bonds with various nucleophiles. This reactivity makes it useful in modifying proteins and other biomolecules in proteomics research . The bromine atoms and nitro group also contribute to the compound’s reactivity, allowing it to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
2,6-Dibromo-4-nitrophenylisocyanide can be compared with other similar compounds, such as:
2,6-Dibromo-4-nitrophenol: This compound has a similar structure but lacks the isocyanide group, making it less reactive in certain types of reactions.
2,6-Dibromo-4-phenoxyphenol: This compound contains a phenoxy group instead of a nitro group, which alters its reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, nitro, and isocyanide groups, which provide a versatile platform for various chemical reactions and research applications.
Propiedades
Fórmula molecular |
C7H2Br2N2O2 |
|---|---|
Peso molecular |
305.91 g/mol |
Nombre IUPAC |
1,3-dibromo-2-isocyano-5-nitrobenzene |
InChI |
InChI=1S/C7H2Br2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3H |
Clave InChI |
MYDWENPCTHHGNR-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=C(C=C(C=C1Br)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13708760.png)


![Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13708773.png)



![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)





